N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide
Description
N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide (C₁₅H₁₄N₄O₆S; MW: 378.359 g/mol) is a sulfonamide derivative featuring a phenylacetamide core linked to a hydrazine moiety substituted with a 4-nitrobenzoyl group (Fig. 1). Its structure comprises three key pharmacophoric elements:
Properties
Molecular Formula |
C15H14N4O6S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-[[(4-nitrobenzoyl)amino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H14N4O6S/c1-10(20)16-12-4-8-14(9-5-12)26(24,25)18-17-15(21)11-2-6-13(7-3-11)19(22)23/h2-9,18H,1H3,(H,16,20)(H,17,21) |
InChI Key |
YTYRWFKJCJRBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method starts with the nitration of benzoyl hydrazine to introduce the nitro group. This is followed by the sulfonylation of the phenyl ring and subsequent acylation to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl and acetamide groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can also participate in binding interactions, affecting various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Electronic Features
The target compound’s nitrobenzoyl-hydrazino-sulfonamide architecture distinguishes it from other N-phenylacetamide sulfonamides. Key comparisons include:
Table 1: Structural and Electronic Comparison
Key Observations :
Pharmacological Activity
Key Observations :
- The nitro group in the target compound may confer anti-inflammatory activity through nitric oxide (NO) release, a mechanism seen in nitro-containing drugs like nitrofurantoin .
- Piperazinyl derivatives (e.g., compound 35) exhibit CNS activity due to enhanced blood-brain barrier permeability, whereas the target compound’s nitro group may limit this .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
Biological Activity
N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide (CAS No. 304668-05-1) is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
- Molecular Formula : C15H14N4O6S
- Molecular Weight : 378.36 g/mol
- Structure : The compound features a hydrazino group, a sulfonyl moiety, and a nitrobenzoyl substituent, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the nitro group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of hydrazine compounds exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Potential
Studies have demonstrated that compounds containing sulfonamide and hydrazine functionalities possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several case studies, highlighting its role as a potential chemotherapeutic agent.
Anticonvulsant Activity
Analogous compounds have been evaluated for their anticonvulsant effects in animal models. Preliminary studies indicate that this compound may exhibit similar properties, warranting further investigation into its efficacy in treating epilepsy.
Research Findings and Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various hydrazine derivatives found that compounds similar to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Studies : In vitro studies demonstrated that the compound could inhibit cell proliferation in several cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
- Anticonvulsant Activity : Case studies involving structurally related compounds reported anticonvulsant effects in rodent models, indicating that this compound may also possess this activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
